Cas no 296772-34-4 (9,10-dioxo-N-(pyridin-3-yl)methyl-9,10-dihydroanthracene-2-sulfonamide)

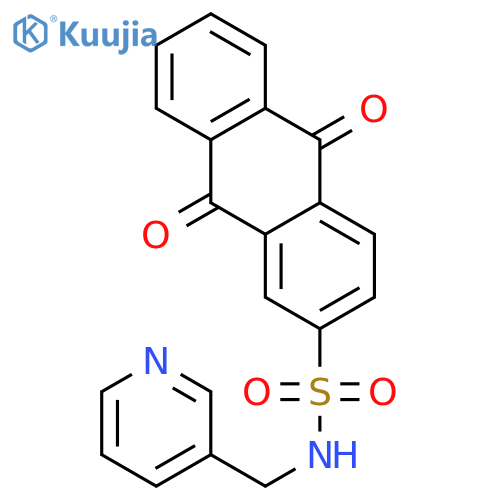

296772-34-4 structure

商品名:9,10-dioxo-N-(pyridin-3-yl)methyl-9,10-dihydroanthracene-2-sulfonamide

CAS番号:296772-34-4

MF:C20H14N2O4S

メガワット:378.401163578033

CID:5436474

9,10-dioxo-N-(pyridin-3-yl)methyl-9,10-dihydroanthracene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 9,10-dioxo-N-(pyridin-3-ylmethyl)anthracene-2-sulfonamide

- 9,10-dioxo-N-(pyridin-3-yl)methyl-9,10-dihydroanthracene-2-sulfonamide

-

- インチ: 1S/C20H14N2O4S/c23-19-15-5-1-2-6-16(15)20(24)18-10-14(7-8-17(18)19)27(25,26)22-12-13-4-3-9-21-11-13/h1-11,22H,12H2

- InChIKey: FOZBKBXMGRQTSG-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(C(=O)C3=C(C2=O)C=CC=C3)=CC=C1S(NCC1=CC=CN=C1)(=O)=O

9,10-dioxo-N-(pyridin-3-yl)methyl-9,10-dihydroanthracene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3211-0006-30mg |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3211-0006-40mg |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3211-0006-20μmol |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3211-0006-3mg |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3211-0006-2μmol |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3211-0006-15mg |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3211-0006-4mg |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3211-0006-20mg |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3211-0006-5μmol |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3211-0006-50mg |

9,10-dioxo-N-[(pyridin-3-yl)methyl]-9,10-dihydroanthracene-2-sulfonamide |

296772-34-4 | 90%+ | 50mg |

$160.0 | 2023-04-27 |

9,10-dioxo-N-(pyridin-3-yl)methyl-9,10-dihydroanthracene-2-sulfonamide 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

296772-34-4 (9,10-dioxo-N-(pyridin-3-yl)methyl-9,10-dihydroanthracene-2-sulfonamide) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2279938-29-1(Alkyne-SS-COOH)

- 61549-49-3(9-Decenenitrile)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量